molecular formula C5H10ClN5O B2794732 3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride CAS No. 2416236-69-4

3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride

Cat. No.: B2794732
CAS No.: 2416236-69-4
M. Wt: 191.62
InChI Key: LAMKMRSWYAAPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride is a versatile chemical compound with immense potential in scientific research. It is known for its unique properties and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride typically involves the reaction of azetidin-3-ol with 1-methyltetrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of biological processes and as a tool for probing molecular interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of 3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride include:

  • 3-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol
  • Azetidin-3-ol hydrochloride

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a tetrazole ring and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1-methyltetrazol-5-yl)azetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O.ClH/c1-10-4(7-8-9-10)5(11)2-6-3-5;/h6,11H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLQPMQKTGXFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2(CNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.